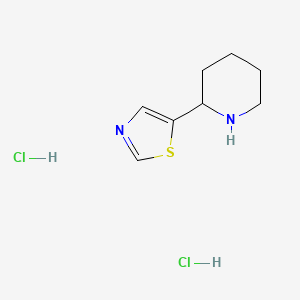![molecular formula C9H13NO4 B13500608 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxycarbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the use of bicyclo[3.1.1]heptane derivatives as starting materials. One common method involves the esterification of bicyclo[3.1.1]heptane-1-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl derivative. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- 5-Methoxycarbonylnorpinane-1-carboxylic acid
- Monomethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate
Uniqueness
5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to the presence of the azabicyclo structure, which introduces nitrogen into the bicyclic system. This structural feature can significantly alter the compound’s chemical reactivity and biological activity compared to its non-aza counterparts.
特性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
5-methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-14-7(13)9-2-8(3-9,6(11)12)4-10-5-9/h10H,2-5H2,1H3,(H,11,12) |
InChIキー |
DWHRZEHQWZAAMN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




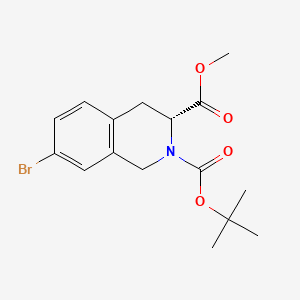
![[(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-yl]methanol, Mixture of diastereomers](/img/structure/B13500560.png)
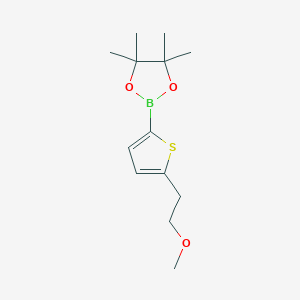
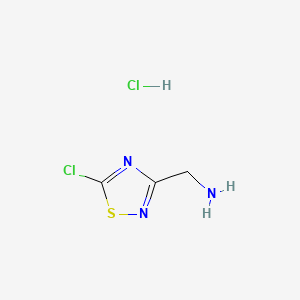
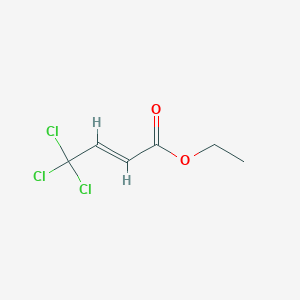
![3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)

![2-(2-{[(Prop-2-en-1-yloxy)carbonyl]amino}acetamido)acetic acid](/img/structure/B13500593.png)
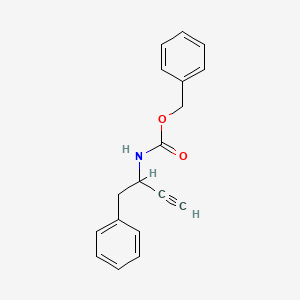
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
